molecular formula C9H7ClN2O2 B1452930 Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 951625-93-7

Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Cat. No.: B1452930
CAS No.: 951625-93-7
M. Wt: 210.62 g/mol
InChI Key: VMEYNNIKJFNFDS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can be compared with other pyrrolopyridine derivatives, such as:

    4-Chloro-1H-pyrrolo[2,3-B]pyridine: Similar structure but lacks the carboxylate group.

    4-Chloro-7-azaindole: Precursor in the synthesis of the target compound.

    1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid: Similar structure but without the methyl ester group.

These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activities.

Properties

IUPAC Name

methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEYNNIKJFNFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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